(1,1-Dimethylbutyl)benzene

Physical Chemistry Process Engineering Analytical Chemistry

(1,1-Dimethylbutyl)benzene, also known as 2-methyl-2-phenylpentane, is a C12 alkyl-substituted aromatic hydrocarbon. It belongs to the tert-alkylbenzene subclass, characterized by a quaternary α-carbon attached directly to the phenyl ring.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 1985-57-5
Cat. No. B167827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dimethylbutyl)benzene
CAS1985-57-5
Synonyms(1,1-dimethylbutyl)benzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C12H18/c1-4-10-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
InChIKeyPIUUDKDOAUICQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (1,1-Dimethylbutyl)benzene (CAS 1985-57-5)? A C12 Branched Alkylbenzene of the Tertiary Class


(1,1-Dimethylbutyl)benzene, also known as 2-methyl-2-phenylpentane, is a C12 alkyl-substituted aromatic hydrocarbon [1]. It belongs to the tert-alkylbenzene subclass, characterized by a quaternary α-carbon attached directly to the phenyl ring. This feature is a critical structural determinant of its physicochemical properties and reactivity [2]. With a molecular formula of C₁₂H₁₈ and a molecular weight of 162.27 g/mol, it is an isomer of the more common linear alkylbenzene n-hexylbenzene, but its highly branched substitution pattern imparts measurably different properties that are significant for industrial and research procurement decisions [1].

Why Simple Alkylbenzene Interchange Is Not Possible with (1,1-Dimethylbutyl)benzene


The assumption that any C12 alkylbenzene isomer is functionally equivalent is refuted by the direct property divergences between (1,1-dimethylbutyl)benzene and its closest analogs. The presence of a quaternary α-carbon creates variations in boiling point, density, and chromatographic behavior that cannot be compensated for by simple process adjustments [1]. More fundamentally, this structural feature switches off a key chemical pathway—benzylic oxidation—that is active in linear and secondary alkylbenzene isomers. Generic substitution without verifying identity and quantifying these specific differences introduces risks of purification failure, analytical misidentification, or unwanted side reactions [2].

Quantitative Evidence Guide: How to Differentiate (1,1-Dimethylbutyl)benzene from its Analogs for Procurement


Boiling Point Depression vs. n-Hexylbenzene Enables Lower-Temperature Separation and Distillation

The boiling point of (1,1-dimethylbutyl)benzene is 205.5 °C at 760 mmHg, which is markedly lower than that of its linear isomer n-hexylbenzene at 226-227 °C . This 20-22 °C difference is a direct consequence of the branched, quasi-spherical molecular shape reducing van der Waals interactions.

Physical Chemistry Process Engineering Analytical Chemistry

Unique Squalane Kovats Retention Index for Unambiguous GC-MS Identification

The compound has a well-defined experimental Kovats retention index (I) of 1168 on a non-polar squalane capillary column at 140 °C [1]. This index is distinct from and not interchangeable with those of other C12 alkylbenzenes, serving as a reliable, verifiable identifier for confirming the material's identity upon receipt.

Analytical Chemistry Gas Chromatography Quality Control

Oxidative Inertness at Benzylic Position: Functional Differentiation from Secondary Alkylbenzene Isomers

(1,1-Dimethylbutyl)benzene, possessing a quaternary benzylic carbon, lacks the necessary C-H bond for standard benzylic oxidation pathways. This property is quantitatively established for the analogous compound tert-butylbenzene, which is completely inert to strong oxidants like acidic KMnO₄ that rapidly oxidize sec-butylbenzene and n-butylbenzene [1][2]. As a class, tertiary alkylbenzenes do not undergo this reaction, providing predictable inertness.

Synthetic Chemistry Oxidation Chemistry Process Safety

Procurement-Driven Application Scenarios for (1,1-Dimethylbutyl)benzene Based on Quantitative Differentiation


An Inert, High-Boiling Reaction Solvent for Strong Oxidative Conditions

When designing a reaction that uses strong oxidants, a solvent unreactive to benzylic oxidation is mandatory. As evidenced by its class-level inertness [1], (1,1-dimethylbutyl)benzene meets this requirement. Its boiling point of 205.5 °C provides a higher-temperature window than the commonly used, lower-molecular-weight tert-butylbenzene (bp 169 °C), allowing for more energetic reaction conditions and easier separation from lower-boiling products.

A Calibrated GC-MS Standard for Analyzing Complex Hydrocarbon Mixtures

For research involving the analysis of volatile organic compounds, such as fungal volatile metabolite profiling where this compound is a known marker [1], procurement of the exact isomer is essential. Its authenticated Kovats retention index of 1168 [2] serves as a definitive chromatographic anchor point, allowing for the unambiguous identification and quantification of this specific branched alkylbenzene in the presence of other volatile isomers.

A High-Purity Synthetic Intermediate for Tertiary-Alkyl Substituted Derivatives

The compound serves as a unique building block for synthesizing more complex structures where the sterically bulky, oxidatively stable tertiary alkyl group must be installed intact. The measurable physical properties (bp 205.5 °C, density 0.857 g/cm³ [1]) provide the necessary physical specifications for quality control upon procurement to ensure the starting material is the correct branched isomer and not a linear or secondary alkylbenzene contaminant that would introduce unwanted reactivity in subsequent steps.

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